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molecular formula C8H9NO2 B1307873 2,6-Dimethylisonicotinic acid CAS No. 54221-93-1

2,6-Dimethylisonicotinic acid

Cat. No. B1307873
M. Wt: 151.16 g/mol
InChI Key: JRJLLMLYUFAZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284308B2

Procedure details

To 2,6-dimethylisonicotinic acid (1.00 g, 6.61 mmol) in DCM (8.3 mL), CDI (1.18 g, 7.27 mmol) was added and the mixture was stirred for 45 minutes after which N,O-dimethylhydroxylamine hydrochloride (0.71 g, 7.3 mmol) was added and the mixture was stirred for 20 hours. The reaction mixture was quenched with 0.3 M aqueous solution of NaOH and partitioned between water and DCM. The aqueous layer was extracted with DCM, washed with aqueous saturated solution of NaCl, dried (MgSO4) and concentrated. The crude product was purified by flash column chromatography (silica gel, 0-100% EtOAc-DCM) to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.71 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[N:10]=1)[C:5](O)=[O:6].C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.[CH3:25][NH:26][O:27][CH3:28]>C(Cl)Cl>[CH3:28][O:27][N:26]([CH3:25])[C:5](=[O:6])[C:4]1[CH:3]=[C:2]([CH3:1])[N:10]=[C:9]([CH3:11])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(N1)C
Name
Quantity
1.18 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
8.3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.71 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 0.3 M aqueous solution of NaOH
CUSTOM
Type
CUSTOM
Details
partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
WASH
Type
WASH
Details
washed with aqueous saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, 0-100% EtOAc-DCM)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CON(C(C1=CC(=NC(=C1)C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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